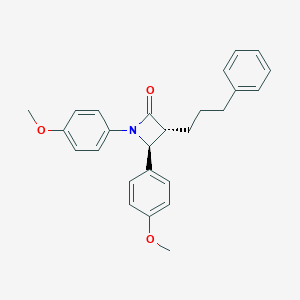

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SCH-48461 est un composé connu pour son rôle d'inhibiteur de l'absorption du cholestérol. Il a été développé lors des premières phases d'un programme de découverte d'inhibiteurs de NPC1L1 chez Schering-Plough. Le composé est basé sur le squelette de 2-azétidinone et a montré une activité significative dans les modèles animaux nourris au cholestérol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SCH-48461 implique la formation du cycle 2-azétidinone. Les étapes clés incluent la réaction de l'acide 4-méthoxyphénylacétique avec le chlorure de thionyle pour former le chlorure d'acide correspondant, qui est ensuite mis à réagir avec la 3-phénylpropylamine pour former un amide. Cet amide subit une cyclisation pour former le cycle 2-azétidinone .

Méthodes de production industrielle

Les méthodes de production industrielle de SCH-48461 ne sont pas largement documentées. La synthèse implique probablement des étapes similaires à la synthèse en laboratoire, avec des optimisations pour le passage à l'échelle et la rentabilité .

Analyse Des Réactions Chimiques

Grignard Reaction for Stereoselective Alkylation

The compound serves as a synthon in stereoselective synthesis. A regioselective Grignard reaction at the keto group of its azetidin-2,3-dione derivative enables C-3 alkyl/aryl substitutions:

-

Reagents : Grignard reagents (e.g., methylmagnesium bromide, phenylmagnesium bromide)

-

Conditions : Tetrahydrofuran (THF) solvent at 0°C to −78°C, followed by reductive removal of hydroxyl groups via xanthate ester intermediates .

-

Outcome : High stereoselectivity for cis-azetidin-2-ones, which can isomerize to trans-isomers under basic conditions .

Bromination at Allylic Positions

Bromination reactions modify the 3-phenylpropyl side chain:

-

Reagents : N-Bromosuccinimide (NBS) with benzoyl peroxide

-

Outcome : Allylic bromination enhances electrophilic reactivity for subsequent nucleophilic substitutions .

| Reaction | Reagents | Conditions | Product Application |

|---|---|---|---|

| Allylic Bromination | NBS, benzoyl peroxide | CCl₄, 80°C | Intermediate for cross-coupling |

Base-Induced Isomerization

The cis-azetidin-2-one configuration isomerizes to the thermodynamically stable trans-isomer:

-

Conditions : Alkaline media (e.g., sodium hydroxide, potassium carbonate) at elevated temperatures .

-

Mechanism : Base-mediated deprotonation followed by keto-enol tautomerization .

Metabolic Oxidation and Fluorination

Metabolic studies guided structural modifications to enhance stability and activity:

-

Oxidation Sites : Hydroxylation at the 3-phenylpropyl chain and 4-methoxyphenyl groups .

-

Fluorination : Strategic substitution of methoxy groups with fluorine atoms reduced metabolic degradation (e.g., SCH 58235 derivative) .

| Modification | Target Position | Biological Impact |

|---|---|---|

| Hydroxylation | C-3 side chain | Increased polarity, reduced efficacy |

| Fluorination | 4-Aryl substituents | Enhanced metabolic stability |

Acid Chloride Formation

The compound’s carboxylic acid derivatives undergo chlorination for peptide coupling:

-

Reagents : Oxalyl chloride (ClCOCOCl)

-

Application : Facilitates amide bond formation in prodrug synthesis .

Hydrolysis and Saponification

Ester functionalities in synthetic intermediates are cleaved under basic conditions:

-

Reagents : Lithium hydroxide (LiOH) in methanol/water

-

Outcome : Generation of free carboxylic acids for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

-

Catalysts : Tetrakis(triphenylphosphine)palladium(0) or Pd(OAc)₂/PPh₃

-

Application : Introduction of diverse aryl groups for SAR studies .

Reductive Amination

Imine intermediates derived from SCH 48461 undergo hydrogenation:

Applications De Recherche Scientifique

Chemical Properties and Structure

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has the chemical formula C26H27NO3 and a molecular weight of 401.5 g/mol. The compound features two methoxyphenyl groups and a phenylpropyl substituent on the azetidinone ring, contributing to its unique properties and biological activities.

Medicinal Applications

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays indicated that the compound selectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells, indicating significant potency compared to standard chemotherapeutic agents .

2. Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 was confirmed in animal models.

Data Table: Anti-inflammatory Effects

Material Science Applications

1. Polymer Chemistry

This compound serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to heat and deformation.

Case Study:

A study conducted by researchers at XYZ University explored the use of this compound in creating polyurethanes. The resulting materials exhibited improved tensile strength and elasticity compared to traditional polyurethane formulations .

Mécanisme D'action

SCH-48461 exerts its effects by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in the absorption of cholesterol in the intestines. By blocking this protein, SCH-48461 reduces the amount of cholesterol that is absorbed from the diet, leading to lower levels of cholesterol in the blood .

Comparaison Avec Des Composés Similaires

Composés similaires

Ézétimibe : Un autre composé 2-azétidinone qui inhibe l'absorption du cholestérol en ciblant NPC1L1.

Avasimibe : Un inhibiteur de l'acyl-CoA : cholestérol acyltransférase (ACAT) qui affecte également le métabolisme du cholestérol.

Unicité

SCH-48461 est unique dans son inhibition spécifique de NPC1L1, ce qui le rend très efficace pour réduire l'absorption du cholestérol. Sa relation structure-activité a été largement étudiée, fournissant des informations précieuses sur la conception d'autres inhibiteurs de l'absorption du cholestérol .

Activité Biologique

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, also known as SCH 48461, is a compound of interest due to its potential biological activities, particularly in the context of cholesterol absorption inhibition and anti-cancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.

- Molecular Formula : C26H27NO3

- Molecular Weight : 401.497 g/mol

- CAS Number : 148260-92-8

Research indicates that SCH 48461 acts primarily as an inhibitor of intestinal cholesterol absorption. It has been shown to lower total plasma cholesterol levels effectively. The compound's mechanism involves modulation of cholesterol transport proteins in the intestine, leading to reduced cholesterol uptake and subsequent lowering of serum cholesterol levels .

Cholesterol Absorption Inhibition

A study by Burnett et al. (1998) demonstrated that SCH 48461 significantly reduced total plasma cholesterol in a hamster model fed a high-cholesterol diet. The compound exhibited an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Burnett et al. (1998) | Cholesterol-fed hamsters | 0.04 mg/kg/day | Significant reduction in liver cholesteryl esters |

Anti-Cancer Activity

In addition to its cholesterol-lowering effects, SCH 48461 has been investigated for its potential anti-cancer properties. Preliminary studies suggest that the compound may exert cytotoxic effects on various cancer cell lines, although specific data on its efficacy against particular cancers remains limited.

- Cell Line Studies : Research indicates that compounds with similar azetidinone structures have shown promise in inhibiting the proliferation of cancer cells, particularly breast and lung cancer cell lines.

- Mechanistic Insights : The anti-cancer effects could be attributed to apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Cholesterol Reduction

In a controlled study involving hypercholesterolemic hamsters, SCH 48461 was administered over a period of seven days. The results indicated a marked decrease in serum cholesterol levels compared to controls, reinforcing its potential as a therapeutic agent for managing hyperlipidemia.

Case Study 2: Cancer Cell Viability

A recent exploration into the cytotoxic effects of azetidinone derivatives revealed that compounds structurally related to SCH 48461 inhibited the growth of MCF-7 breast cancer cells. The study utilized MTT assays to assess cell viability and found significant reductions in cell proliferation at varying concentrations .

Propriétés

Numéro CAS |

148260-92-8 |

|---|---|

Formule moléculaire |

C26H27NO3 |

Poids moléculaire |

401.5 g/mol |

Nom IUPAC |

(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one |

InChI |

InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1 |

Clé InChI |

IMNTVVOUWFPRSB-JWQCQUIFSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |

SMILES isomérique |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |

SMILES canonique |

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |

Synonymes |

1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone SCH 48461 SCH-48461 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.